2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a chemical compound with the molecular formula and a molecular weight of 257.33 g/mol. This compound features a cyclohexyl ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) protected amino group, and at the 2-position with an acetic acid moiety. The presence of the Boc group provides steric hindrance, which can influence its reactivity and biological interactions, making it a valuable compound in synthetic organic chemistry and medicinal chemistry contexts .
The biological activity of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is primarily associated with its potential as a precursor for therapeutic agents. Its structure allows it to interact with specific biological targets such as enzymes and receptors. The Boc group enhances selectivity during these interactions, which is crucial for developing compounds that may target neurological and inflammatory diseases . Additionally, it may serve as a building block in peptide synthesis, contributing to the development of biologically active molecules.
The synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid generally involves several steps:
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid has several applications across different fields:
Interaction studies involving 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid focus on its binding affinity and selectivity towards specific enzymes or receptors. The presence of the Boc group allows for controlled interactions, which can be critical when designing drugs aimed at specific biological pathways. Understanding these interactions can lead to insights into optimizing its efficacy and minimizing side effects when used in therapeutic contexts .
Several compounds share structural similarities with 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid | 189153-10-4 | 1.00 | Different spatial arrangement of Boc group |
(S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid | 132549-43-0 | 0.96 | Contains a methyl substituent on a different carbon chain |
4-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid | 130309-46-5 | 0.96 | Carboxylic acid at the cyclohexane ring |
cis-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid | 222530-33-8 | 0.96 | Different position for carboxylic acid substitution |
3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid | 334932-13-7 | 0.96 | Similar structure but different substitution pattern |
These compounds highlight the structural diversity within this class of molecules while emphasizing the unique characteristics of 2-(cis-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid due to its specific configuration and functional groups .
Irritant